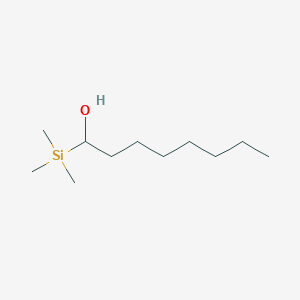

1-Octanol, 1-(trimethylsilyl)-

Description

Significance of Organosilicon Compounds in Contemporary Synthetic Methodologies

Organosilicon compounds, characterized by a carbon-silicon bond, have become indispensable tools in modern organic synthesis. wikipedia.orgencyclopedia.pub Their unique chemical properties, which differ significantly from their carbon analogues, have driven their widespread application. rsc.org Initially explored over a century and a half ago, the field of organosilicon chemistry has expanded dramatically, particularly in the last few decades. rsc.org These compounds are typically colorless, flammable, hydrophobic, and stable in air, similar to many conventional organic compounds. wikipedia.orgencyclopedia.pub

The versatility of organosilicon compounds stems from the distinct nature of the C-Si bond, which is longer and weaker than a C-C bond, and is polarized towards the more electronegative carbon atom. wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org Furthermore, the high energy of the Si-O bond is a key factor in many of their applications. wikipedia.org A major breakthrough in this field was the "Direct process" for producing organosilicon chlorides, which are precursors to a vast array of organosilicon compounds. encyclopedia.pub Trimethylsilyl (B98337) chloride (Me3SiCl) is a particularly important silylating agent derived from this process. wikipedia.orgencyclopedia.pub The applications of organosilicon compounds are diverse, ranging from their use as reagents in organic synthesis to their role in the production of silicone polymers, sealants, adhesives, and coatings. encyclopedia.pubrsc.org

Research Trajectories and Academic Focus on 1-Octanol (B28484), 1-(trimethylsilyl)- and Related Alpha-Silylated Alcohol Architectures

The specific compound, 1-Octanol, 1-(trimethylsilyl)-, also known as octyl trimethylsilyl ether, represents a fundamental example of a silyl (B83357) ether derived from a primary alcohol. nist.gov Its properties and reactions are illustrative of the broader class of trimethylsilylated alcohols. Research in this area often focuses on the synthesis and reactivity of such compounds.

Recent advancements in the synthesis of alpha-silyl alcohols, ethers, and amines have been driven by the development of transition-metal catalysis and ligand-controlled asymmetric synthesis. rawdatalibrary.net These methods offer more efficient and selective routes to these valuable synthetic intermediates. For instance, electrochemical methods have been explored for the deoxygenative silylation of alcohols, providing a novel approach to forming C-Si bonds. chemrxiv.org

The synthesis of 1-octanol itself can be achieved through various methods, including the Ziegler alcohol synthesis, which involves the oligomerization of ethylene (B1197577) using triethylaluminium. wikipedia.org It can also be synthesized from biomass-derived platform chemicals like furfural (B47365) and acetone, highlighting a move towards more sustainable chemical production. nih.gov

The reactivity of silylated alcohols is a key area of investigation. For example, biocatalytic silylation using enzymes like silicatein-α has been explored as a green alternative for the formation of silyl ethers. mdpi.com Studies have shown that such enzymes can exhibit substrate specificity, for instance, showing a preference for phenols over aliphatic alcohols like 1-octanol under certain conditions. mdpi.com

The table below provides key identifiers and properties for 1-Octanol, 1-(trimethylsilyl)-.

| Property | Value | Source |

| IUPAC Name | Trimethyl(octyloxy)silane | nist.gov |

| CAS Registry Number | 14246-16-3 | nist.gov |

| Molecular Formula | C₁₁H₂₆OSi | nist.gov |

| Molecular Weight | 202.4090 g/mol | nist.gov |

Further research into alpha-silylated alcohol architectures continues to expand the synthetic toolbox available to organic chemists, enabling the construction of increasingly complex and functionalized molecules.

Structure

3D Structure

Properties

CAS No. |

125828-07-1 |

|---|---|

Molecular Formula |

C11H26OSi |

Molecular Weight |

202.41 g/mol |

IUPAC Name |

1-trimethylsilyloctan-1-ol |

InChI |

InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

NXDKPBHBDMGJJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(O)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Octanol, 1 Trimethylsilyl and Analogue Silylated Alcohols

Direct O-Silylation of Alcohols with Trimethylsilylating Reagents

Direct O-silylation involves the reaction of an alcohol's hydroxyl group with a reagent containing a trimethylsilyl (B98337) group bound to a suitable leaving group. The choice of reagent and reaction conditions dictates the efficiency and applicability of the method.

Utilization of Chlorotrimethylsilane (TMSCl) in Catalyzed and Uncatalyzed Processes

Chlorotrimethylsilane (TMSCl) is a common and economical reagent for introducing the trimethylsilyl protecting group. The reaction involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl, displacing the chloride ion.

Uncatalyzed silylation with TMSCl is often slow and may require heating. A base, such as triethylamine (B128534) or pyridine, is typically added in stoichiometric amounts to neutralize the hydrochloric acid byproduct, which can otherwise cause unwanted side reactions. gelest.com

The reaction can be significantly accelerated by the use of catalysts. Nitrogen-containing bases like imidazole and 4-(dimethylamino)pyridine (DMAP) are effective catalysts. For instance, imidazole can facilitate the silylation of 1-octanol (B28484) at room temperature to achieve a high yield. Lewis acids can also be employed to enhance the reactivity of TMSCl.

| Catalyst/Base | Substrate | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Triethylamine | 1-Octanol | Dichloromethane (B109758) | Room Temperature | >95% |

| Pyridine | Primary Alcohols | Chloroform | Reflux | High |

| Imidazole | 1-Octanol | Acetonitrile | Room Temperature | >98% |

Employment of Hexamethyldisilazane (B44280) (HMDS) as a Green Silylating Agent

Hexamethyldisilazane (HMDS) is considered a green silylating agent because its only byproduct is ammonia, a volatile and relatively benign compound. cmu.eduacs.org This offers an advantage over TMSCl, which produces corrosive hydrogen chloride. However, HMDS has low silylating power and often requires a catalyst to activate the Si-N bond. cmu.eduacs.orgorganic-chemistry.org

A variety of catalysts can be used to promote silylation with HMDS. For example, iodine has been shown to be an efficient and nearly neutral catalyst for the trimethylsilylation of various alcohols with HMDS, providing high yields at room temperature. organic-chemistry.org Other catalysts, such as silica (B1680970) chloride and H-β zeolite, have also been successfully employed, sometimes under solvent-free conditions. ut.ac.irsemanticscholar.org An uncatalyzed method has also been developed using nitromethane (B149229) as a solvent, which promotes the silylation of alcohols and phenols at room temperature with excellent yields. rsc.orgresearchgate.net

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iodine | Alcohols | Neat, Room Temperature | High | organic-chemistry.org |

| Silica Chloride | Alcohols and Phenols | Solvent-free or in Acetonitrile | Excellent | ut.ac.ir |

| H-β zeolite | n-octanol | Solvent-free, 80°C | 98% | semanticscholar.org |

| None | Alcohols and Phenols | Nitromethane, Room Temperature | Excellent | rsc.orgresearchgate.net |

Application of Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf) for Enhanced Reactivity

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly reactive silylating agent due to the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group. wikipedia.orgacs.org This high reactivity makes it particularly useful for the silylation of sterically hindered or less reactive alcohols. chemicalbook.com

Reactions with TMSOTf are typically fast and can be performed at low temperatures. wikipedia.org A non-nucleophilic, hindered base like 2,6-lutidine or triethylamine is often used to scavenge the triflic acid byproduct. wikipedia.org While highly effective, the moisture sensitivity and cost of TMSOTf are practical considerations. wikipedia.org

| Base | Substrate | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2,6-Lutidine | Hindered Alcohols | Dichloromethane | 0°C to Room Temperature | High |

| Triethylamine | Aldehydes and Ketones | Various | Room Temperature | Quantitative |

Development of Catalytic Systems for Efficient O-Silylation

Research continues to focus on developing more efficient, selective, and environmentally friendly catalytic systems for O-silylation. The goal is to use low catalyst loadings under mild conditions for a broad range of substrates.

For example, tris(pentafluorophenyl)borane has been shown to be an effective catalyst for the dehydrogenative silylation of alcohols with various silanes. organic-chemistry.org Another approach involves the use of heterogeneous catalysts, such as silica chloride, which can be easily recovered and reused, simplifying the purification process. ut.ac.ir

| Catalyst | Silylating Agent | Substrate | Key Advantage |

|---|---|---|---|

| Tris(pentafluorophenyl)borane | Hydrosilanes | Alcohols | Mild and efficient |

| Silica Chloride | HMDS | Alcohols and Phenols | Reusable heterogeneous catalyst |

Dehydrogenative Coupling Strategies for Alkoxysilane Formation

Dehydrogenative coupling is an atom-economical method for forming alkoxysilanes, where the only byproduct is hydrogen gas. researchgate.netdntb.gov.ua This process involves the reaction of an alcohol with a hydrosilane in the presence of a catalyst.

Transition Metal-Catalyzed Dehydrogenative Silylation of Alcohols

Various transition metal complexes, particularly those of ruthenium, rhodium, palladium, and cobalt, have been shown to catalyze the dehydrogenative silylation of alcohols. mdpi.comtandfonline.comnih.govscispace.com These catalysts facilitate the reaction between an alcohol and a hydrosilane, such as triethylsilane or phenylsilane.

The general mechanism involves the activation of the Si-H bond of the hydrosilane by the metal center. For instance, certain ruthenium complexes are highly effective for the room-temperature coupling of silanes and alcohols, producing molecular hydrogen. nih.gov Palladium nanoparticles have also been utilized for the dehydrogenative coupling of a wide range of hydrosilanes and alcohols under mild, neutral conditions. scispace.comnih.gov

| Catalyst | Hydrosilane | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Ruthenium complexes | Various | Alcohols | High activity at room temperature | nih.gov |

| Palladium nanoparticles | Various | Alcohols | Mild, neutral conditions | scispace.comnih.gov |

| Cobalt complexes | Primary and secondary hydrosilanes | Alcohols and Phenols | Use of earth-abundant metal | tandfonline.com |

Stereoselective Synthesis of Silylated Alcohol Derivatives

The synthesis of silylated alcohols with a chiral silicon center (Si-stereogenic) is a growing area of interest. ucdavis.edu These chiral organosilicon compounds have potential applications in materials science and medicinal chemistry. rsc.org

Several strategies have been developed for the enantioselective synthesis of Si-stereogenic silyl (B83357) ethers:

Organocatalysis: Newly developed imidodiphosphorimidate (IDPi) catalysts have been used in a desymmetrizing carbon-carbon bond-forming reaction of symmetrical bis(methallyl)silanes with phenols to produce tertiary silyl ethers with "central chirality" on the silicon atom. nih.govacs.orgresearchgate.net

Transition Metal Catalysis: Transition metals like rhodium, iridium, and palladium, in combination with chiral ligands, can catalyze the stereoselective C-H activation and silylation to construct chiral organosilicon compounds. rsc.org

Chiral Auxiliaries: Chiral diols, such as Ar-BINMOL, have been used for the controlled desymmetrization of dichlorosilanes to create silicon-stereogenic organosilicon compounds with high diastereoselectivity. nih.gov

Table 2: Enantioselective Methods for Si-Stereogenic Silyl Ether Synthesis

| Method | Catalyst/Reagent | Key Transformation | Product Type | Reference |

| Organocatalysis | Imidodiphosphorimidates (IDPi) | Desymmetrizing C-C bond formation | Tertiary silyl ethers | nih.govacs.orgresearchgate.net |

| Transition Metal Catalysis | Rh, Ir, Pd with chiral ligands | Stereoselective C-H silylation | Chiral organosilicon compounds | rsc.org |

| Chiral Auxiliaries | Chiral 1,1'-binaphthalene-2-α-arylmethanol-2'-ol (Ar-BINMOL) | Desymmetrization of dichlorosilanes | Silicon-stereogenic dialkoxysilanes | nih.gov |

Diastereoselective control in the synthesis of silylated alcohols is crucial when the substrate already contains one or more stereocenters. The goal is to selectively form one diastereomer over others.

Substrate Control: The existing chirality in the alcohol or carbonyl substrate can influence the stereochemical outcome of the silylation reaction. This is a common strategy in diastereoselective synthesis. researchgate.net For instance, the reaction of a chiral aldehyde with a silylating agent can proceed with high diastereoselectivity due to the steric and electronic properties of the substrate.

Catalyst Control: Chiral catalysts can be used to override the directing effect of the substrate's stereocenters or to enhance the diastereoselectivity of a reaction.

Reagent Control: The choice of silylating agent and other reagents can also play a significant role in determining the diastereoselectivity of the reaction.

A specific example of substrate-controlled diastereoselectivity is the synthesis of anti-homoallylic alcohols. The reaction of allyldimethyl(phenyl)silane with an aldehyde in the presence of a Lewis acid can proceed with high anti selectivity.

Novel Synthetic Pathways to Alpha-Silylated Alcohol Scaffolds

A novel approach to the synthesis of α-functionalized alcohols involves the radical 1,2-silyl transfer (SiT). nih.govresearchgate.net This strategy is particularly useful for overcoming the common preference for 1,5-hydrogen atom transfer (HAT) in reactions involving alkoxyl radicals. nih.govresearchgate.net

The process typically involves:

Generation of an Alkoxyl Radical: An α-silylated alcohol is converted into the corresponding alkoxyl radical.

1,2-Silyl Transfer: The silyl group migrates from the α-carbon to the oxygen atom, generating a carbon-centered radical at the α-position.

Radical Functionalization: This α-carbon radical can then react with various radical acceptors to form new C-C or C-heteroatom bonds.

This method allows for the synthesis of α-alkoxylimino alcohols and α-heteroaryl alcohols from silyl alcohol substrates. nih.gov The efficiency of the 1,2-SiT is influenced by the substituents on the silicon atom. researchgate.net

Recent advancements have focused on the direct formation of C-Si bonds at the α-position to a hydroxyl group.

Photoredox-Catalyzed Radical Group Transfer: This method allows for the transfer of vinyl and alkynyl silane groups onto sp³ carbons using alkyl iodides as radical precursors. acs.org The reaction proceeds with high diastereoselectivity and functional group tolerance. acs.org

Rhodium-Catalyzed Intramolecular Silylation of Alkyl C-H Bonds: This technique enables the silylation of C-H bonds located δ to the oxygen atom of an alcohol-derived silyl ether. nih.gov Subsequent oxidation of the resulting oxasilolane yields a 1,4-diol. This hydroxyl-directed C-H functionalization provides a distinct pathway to functionalized alcohols. nih.gov

Photoredox-Catalyzed Oxidative rsc.orgnih.gov-Brook Rearrangements: This approach utilizes photoredox catalysis to induce a single-electron transfer, leading to a rsc.orgnih.gov-Brook rearrangement of an aryl-(trialkylsilyl)methanol. nih.gov This generates a reactive radical species that can undergo alkylation or arylation. nih.gov

Reaction Mechanisms and Mechanistic Studies of 1 Octanol, 1 Trimethylsilyl Analogues

Detailed Mechanistic Investigations of O-Silylation Processes

The formation of silyl (B83357) ethers, such as 1-(trimethylsilyl)oxy-octane from 1-octanol (B28484), is a cornerstone of protecting group chemistry. The mechanism of O-silylation has been the subject of detailed kinetic and mechanistic studies to optimize reaction conditions and understand the factors governing reactivity.

The silylation of alcohols is significantly influenced by the choice of solvent and catalyst. acs.org Lewis-basic solvents like N,N-dimethylformamide (DMF) can accelerate the reaction compared to nonpolar solvents such as dichloromethane (B109758) (DCM). acs.orgresearchgate.net This is attributed to the solvent's ability to act as a catalyst by forming a reactive intermediate with the silylating agent. researchgate.net

The generally accepted mechanism for the silylation of an alcohol with a silyl chloride in the presence of a base like triethylamine (B128534) involves the formation of a reactive silylating agent intermediate. researchgate.netresearchgate.net For instance, with an isothiourea catalyst, it is proposed that the catalyst reacts with the silyl chloride in a multi-step process. nsf.gov An initial equilibrium is established between the catalyst and the silyl chloride to form an intermediate. A second equivalent of the silyl chloride can then act as a Lewis acid to facilitate the removal of the chloride from the first intermediate, creating a more reactive species. nsf.gov The alcohol then attacks this activated silicon center in the rate-determining step, leading to the formation of the silyl ether. nsf.gov The role of a tertiary amine base, often used in these reactions, is to neutralize the acid generated after the rate-determining step. nsf.gov

Kinetic studies have revealed that the reaction order for the components can vary. While the reaction is often first order in catalyst, amine base, and alcohol, it can exhibit a higher order with respect to the silyl chloride, supporting the hypothesis of a multi-step activation mechanism. nsf.gov The reactivity of the alcohol also plays a crucial role, with primary alcohols generally reacting faster than secondary, which are in turn faster than tertiary alcohols. acs.orgresearchgate.net

Reactivity Profiles of Silyl Ethers in Organic Transformations

Silyl ethers, including 1-(trimethylsilyl)oxy-octane, are versatile intermediates in a wide array of organic reactions beyond their role as protecting groups.

Chemoselective Cleavage and Deprotection Strategies for Silyl Ethers

The selective removal of a silyl ether in the presence of other functional groups or different silyl ethers is a critical aspect of multistep synthesis. organic-chemistry.orggelest.com The stability of silyl ethers towards cleavage is influenced by steric and electronic factors. gelest.com The general order of stability towards acid-catalyzed hydrolysis is TMS < TES < TBDMS < TIPS < TBDPS. gelest.com This differential reactivity allows for selective deprotection.

A variety of reagents and conditions have been developed for the chemoselective cleavage of silyl ethers. These methods can be broadly categorized as acidic, basic, or fluoride-based. gelest.comlibretexts.org

Acidic Conditions: Mild acidic conditions, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727), can selectively cleave less hindered silyl ethers like TBS in the presence of bulkier ones like TIPS. gelest.comtotal-synthesis.com Formic acid in methanol has also been shown to be effective for the selective deprotection of TES ethers in the presence of TBDMS groups. nih.gov

Basic Conditions: Base-catalyzed cleavage, often using potassium carbonate in methanol, provides a mild method for deprotection. gelest.com DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been demonstrated to selectively cleave acetylenic TMS groups without affecting alkyl silyl ethers. organic-chemistry.org

Fluoride (B91410) Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for removing a wide range of silyl ethers. gelest.comlibretexts.org However, its high reactivity can sometimes lead to a lack of selectivity. organic-chemistry.org To achieve greater selectivity, other fluoride sources like HF-pyridine or catalytic amounts of fluoride at neutral pH can be employed. gelest.com

Lewis Acids: Various Lewis acids, including trimethylsilyl (B98337) bromide (TMSBr) in methanol, have been reported to effect the chemoselective cleavage of alkyl silyl ethers in the presence of aryl silyl ethers. rsc.orgresearchgate.netrsc.org

Oxidative Deprotection: Reagents like Dess-Martin periodinane supported on wet alumina (B75360) can directly convert trimethylsilyl ethers to their corresponding carbonyl compounds. niscpr.res.in Tetraethylammonium superoxide (B77818) has also been used for the oxidative deprotection of trimethylsilyl ethers. tandfonline.com

Reductive Deprotection: A combination of Wilkinson's catalyst and catechol borane (B79455) can be used for the reductive cleavage of silyl ethers, with selectivity observed for TES over TBS and TIPS groups. nih.gov

Interactive Table: Reagents for Chemoselective Silyl Ether Deprotection

| Reagent System | Selectivity | Reference |

| Pyridinium p-toluenesulfonate (PPTS)/Methanol | Cleaves TBS in the presence of TIPS. gelest.comtotal-synthesis.com | gelest.com, total-synthesis.com |

| Formic Acid/Methanol | Cleaves TES in the presence of TBDMS. nih.gov | nih.gov |

| DBU | Cleaves acetylenic TMS in the presence of alkyl silyl ethers. organic-chemistry.org | organic-chemistry.org |

| Trimethylsilyl bromide (TMSBr)/Methanol | Cleaves alkyl silyl ethers in the presence of aryl silyl ethers. rsc.orgresearchgate.netrsc.org | rsc.org, researchgate.net, rsc.org |

| Dess-Martin periodinane/Wet Alumina | Oxidative deprotection to carbonyls. niscpr.res.in | niscpr.res.in |

| Wilkinson's Catalyst/Catechol Borane | Reductive cleavage of TES in the presence of TBS and TIPS. nih.gov | nih.gov |

Intramolecular Rearrangements Involving Silyl-Oxygen Bonds (e.g., Brook Rearrangement in Related Silylcarbinols)

The Brook rearrangement is a significant intramolecular migration of a silyl group from a carbon atom to an oxygen atom in α-silyl carbinols. organic-chemistry.orgwikipedia.org This rearrangement is typically base-catalyzed and is driven by the formation of the thermodynamically more stable silicon-oxygen bond. organic-chemistry.orggelest.com

The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. wikipedia.orggelest.com This is followed by an intramolecular nucleophilic attack of the oxygen anion on the adjacent silicon atom, proceeding through a pentacoordinate silicon intermediate or transition state. organic-chemistry.orggelest.comnumberanalytics.com Cleavage of the carbon-silicon bond results in a carbanion, which is subsequently protonated to yield the silyl ether product. gelest.com The rate of the rearrangement is influenced by the stability of the resulting carbanion; electron-withdrawing groups on the carbon accelerate the reaction. organic-chemistry.org

While the classic Brook rearrangement involves a organic-chemistry.orgwikipedia.org-migration, [1,n]-migrations are also known. organic-chemistry.org The reverse reaction, known as the retro-Brook rearrangement, involves the migration of a silyl group from oxygen to carbon and can be favored under certain conditions, such as when using counterions that form strong ion pairs with oxygen, like lithium. organic-chemistry.org The Brook rearrangement has found applications in various synthetic strategies, including tandem reactions where the intermediate carbanion is trapped by an electrophile. organic-chemistry.org

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Aldol-type Reactions Utilizing Silyl Ethers)

Silyl enol ethers, which can be considered analogues of 1-(trimethylsilyl)oxy-octane derived from ketones or aldehydes, are key nucleophiles in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol (B89426) addition. wikipedia.orgtcichemicals.com This reaction, discovered by Teruaki Mukaiyama, involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgnumberanalytics.com

The Mukaiyama aldol reaction offers a significant advantage over traditional aldol reactions by allowing for a directed, crossed aldol reaction without issues of self-condensation of the aldehyde. wikipedia.org The reaction is typically promoted by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl electrophile towards nucleophilic attack by the silyl enol ether. wikipedia.orgoup.com The reaction is thought to proceed through an open transition state. organic-chemistry.org

The scope of the Mukaiyama aldol reaction is broad, and various Lewis acids and reaction conditions can be employed to control the stereochemical outcome. wikipedia.orgorganic-chemistry.org While the original procedure often required stoichiometric amounts of Lewis acid, catalytic versions have been developed. tcichemicals.com For instance, trimethylsilyl trifluoromethanesulfonate (B1224126) can be used as a catalyst for the reaction between silyl enol ethers and aldehydes. jst.go.jp Furthermore, the use of chiral Lewis acids can render the reaction enantioselective. numberanalytics.com

Interactive Table: Key Features of the Mukaiyama Aldol Reaction

| Feature | Description | Reference |

| Reactants | Silyl enol ether and an aldehyde or ketone. wikipedia.org | wikipedia.org |

| Promoter | Typically a Lewis acid (e.g., TiCl₄). wikipedia.orgoup.com | wikipedia.org, oup.com |

| Product | β-hydroxy carbonyl compound (after workup). tcichemicals.com | tcichemicals.com |

| Key Advantage | Allows for directed, crossed aldol reactions. wikipedia.org | wikipedia.org |

| Stereochemistry | Can be influenced by reaction conditions, substrates, and Lewis acids. wikipedia.orgorganic-chemistry.org | wikipedia.org, organic-chemistry.org |

Regiochemical and Stereochemical Control in Silylated Alcohol Reactions

Achieving regiochemical and stereochemical control is paramount in the synthesis of complex molecules. The use of silyl ethers and related silylated compounds offers several strategies to this end.

Regioselective protection of one hydroxyl group over another in a polyol is a common challenge. This can often be achieved by exploiting the inherent reactivity differences, for example, the greater reactivity of a primary alcohol over a secondary alcohol towards silylation. numberanalytics.com By using a limited amount of the silylating agent, the more reactive hydroxyl group can be selectively protected. numberanalytics.com Furthermore, the choice of silylating agent and reaction conditions can fine-tune this selectivity.

In reactions involving silyl ethers, regioselectivity can also be controlled. For instance, in the electron transfer-promoted oxidative ring-opening of cyclopropyl (B3062369) silyl ethers, the regioselectivity of the ring cleavage can be dictated by the choice of reaction conditions. acs.org Similarly, rhodium-catalyzed intramolecular silylation of alkyl C-H bonds in alcohol-derived silyl ethers can exhibit high regioselectivity, favoring functionalization at the δ C-H bond. nih.gov

Stereochemical control is also a critical aspect. In the Mukaiyama aldol reaction, the stereochemistry of the newly formed stereocenters can be influenced by the geometry (E/Z) of the silyl enol ether and the choice of Lewis acid and reaction conditions. wikipedia.org The development of asymmetric catalytic systems has enabled highly enantioselective Mukaiyama aldol reactions. numberanalytics.com Beyond aldol reactions, stereogenic centers bearing a silyl group can induce high diastereoselectivity in reactions at adjacent double bonds, a principle that has been exploited in various synthetic methodologies. iupac.org The enantioselective silylation of diols and polyols using chiral catalysts is another powerful strategy for generating chiral building blocks. nih.gov

Advanced Spectroscopic Analysis in the Research of 1 Octanol, 1 Trimethylsilyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Octanol (B28484), 1-(trimethylsilyl)-. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides a comprehensive picture of the molecular framework.

In the ¹H NMR spectrum of 1-Octanol, 1-(trimethylsilyl)-, the protons exhibit distinct chemical shifts based on their local electronic environment. The trimethylsilyl (B98337) (TMS) group protons appear as a sharp singlet far upfield, typically around 0.1 ppm. wikipedia.orgnih.gov This upfield shift is due to the lower electronegativity of silicon compared to carbon. The signals for the octyl chain are found further downfield. The methylene (B1212753) group adjacent to the silyloxy group (-O-CH₂-) typically resonates around 3.5-3.7 ppm. The other methylene groups of the octyl chain appear as a complex multiplet between approximately 1.2 and 1.6 ppm, while the terminal methyl group (-CH₃) gives a triplet at about 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Octanol, 1-(trimethylsilyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | ~ 0.1 | Singlet |

| -O-CH₂- | ~ 3.6 | Triplet |

| -(CH₂)₆- | ~ 1.2 - 1.6 | Multiplet |

| -CH₃ | ~ 0.9 | Triplet |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. The carbon atoms of the trimethylsilyl group are highly shielded and appear upfield, often near 0 ppm. nih.govlibretexts.org The carbons of the octyl chain are observed in the typical aliphatic region. The carbon atom bonded to the oxygen (C1) is the most deshielded of the chain, resonating around 60-65 ppm. The other carbons of the octyl chain appear at distinct chemical shifts, generally between 14 and 32 ppm, allowing for the individual assignment of each carbon atom in the chain. rsc.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Octanol, 1-(trimethylsilyl)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~ 0 |

| C1 (-O-CH₂-) | ~ 63 |

| C2 | ~ 33 |

| C3 | ~ 26 |

| C4 | ~ 29.5 |

| C5 | ~ 29.4 |

| C6 | ~ 23 |

| C7 | ~ 32 |

| C8 (-CH₃) | ~ 14 |

For unambiguous assignment of the complex proton and carbon signals, especially within the overlapping methylene region of the octyl chain, multidimensional NMR techniques are employed. tandfonline.com

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a spin system. It would show a correlation from the terminal methyl protons through the entire octyl chain to the O-CH₂ group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This technique is crucial for assigning each carbon signal to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the trimethylsilyl group and the octyl chain, for instance, by showing a correlation from the O-CH₂ protons to the silicon-bonded carbons.

Heteronuclear Multiple Quantum Coherence (HMQC): Similar to HSQC, HMQC correlates carbons and their directly attached protons.

The application of these techniques allows for a complete and confident assignment of all NMR signals, confirming the precise structure of 1-Octanol, 1-(trimethylsilyl)-. tandfonline.comacs.org

Silicon-29 NMR is a powerful tool for directly probing the silicon environment in silyl (B83357) ethers. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For trimethylsilyl ethers of alcohols, the ²⁹Si NMR signal typically appears in the range of +13 to +22 ppm. usgs.gov Research on related poly(silyl ether)s has shown characteristic peaks in the range of -15 to -25 ppm. researchgate.net The specific chemical shift for 1-Octanol, 1-(trimethylsilyl)- provides direct evidence of the Si-O-C linkage and can be used to study electronic and steric effects within the molecule. researchgate.netacs.org

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Vibrational Characterization

Infrared (IR) and Near-Infrared (NIR) spectroscopy probe the vibrational modes of a molecule, offering valuable information about its functional groups and intermolecular interactions.

The formation of 1-Octanol, 1-(trimethylsilyl)- involves the replacement of the acidic proton of the 1-octanol hydroxyl group with a trimethylsilyl group. This derivatization has a profound impact on the molecule's ability to form hydrogen bonds. wikipedia.org The resulting silyl ether lacks a hydroxyl proton and therefore cannot act as a hydrogen bond donor. nih.gov

While 1-Octanol, 1-(trimethylsilyl)- itself does not self-associate via hydrogen bonding, IR and NIR spectroscopy are crucial for studying this phenomenon in the parent alcohol, 1-octanol. In solutions of 1-octanol, a sharp band corresponding to the "free" O-H stretch is observed at higher frequencies (around 3600-3650 cm⁻¹), while a broad, intense band at lower frequencies (around 3200-3400 cm⁻¹) signifies the presence of hydrogen-bonded aggregates (dimers, trimers, and larger polymers). rsc.org

NIR spectroscopy, particularly in the first overtone region of the O-H stretching vibration (around 7000 cm⁻¹), is also highly sensitive to hydrogen bonding. researchgate.netnih.gov Studies on various alcohols, including octanol (B41247), have used NIR in conjunction with chemometric methods to resolve the spectra of monomeric, linear, and cyclic aggregated species and to determine their relative populations at different concentrations. leidenuniv.nluni.wroc.pl By comparing the IR and NIR spectra of 1-octanol with that of its trimethylsilyl ether, the absence of the broad hydrogen-bonding band in the latter provides definitive proof of successful silylation and the elimination of self-association phenomena. redalyc.orgresearchgate.net

Raman Spectroscopy for Molecular Structure and Conformational Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the molecular structure and conformational dynamics of 1-Octanol, 1-(trimethylsilyl)-. This method relies on the inelastic scattering of monochromatic light, which reveals vibrational modes within a molecule, offering a detailed fingerprint of its chemical bonds and spatial arrangement. While specific Raman spectra for 1-Octanol, 1-(trimethylsilyl)- are not extensively documented in publicly available literature, the expected spectral features can be inferred from the analysis of its constituent functional groups: the n-octyl chain, the C-O-Si linkage, and the trimethylsilyl (TMS) group.

The silylation of 1-octanol introduces characteristic vibrational modes associated with the TMS ether group. The Si-O stretching vibration is a key marker for the formation of the silyl ether. Additionally, the Si-C bonds of the trimethylsilyl group exhibit distinct Raman signals. The study of silyl-modified polymers has shown that changes in the intensity of Si-O-C related peaks can be used to monitor chemical reactions like hydrolysis and condensation. For instance, in related systems, Raman intensities of Si-(OCH₃)₂ groups around 620 cm⁻¹ have been used to track cross-linking reactions. scirp.org

The long alkyl chain of the octanol moiety contributes a series of bands corresponding to C-H and C-C stretching and bending vibrations. The C-H stretching region (typically 2800-3000 cm⁻¹) is particularly sensitive to the conformational order of the alkyl chain. researchgate.netmdpi.com Studies on long-chain alcohols have demonstrated that the relative intensities and frequencies of these bands can differentiate between gauche and trans conformers. researchgate.netnih.gov For example, in alcohols, bands around 2875 cm⁻¹ are associated with vibrations of both trans and gauche conformers, while bands near 2955 cm⁻¹ are more specific to the gauche conformer. researchgate.net It is expected that the trimethylsilyl group, being bulkier than a hydrogen atom, would influence the conformational equilibrium of the octyl chain.

The analysis of these spectral regions can, therefore, provide insights into the molecular ordering and intermolecular interactions of 1-Octanol, 1-(trimethylsilyl)- systems. Temperature-dependent Raman studies could further elucidate the conformational dynamics, such as melting transitions of the alkyl chains, which has been observed in monolayers of long-chain alcohols on functionalized silica (B1680970) surfaces. digitellinc.com

Table 1: Expected Characteristic Raman Bands for 1-Octanol, 1-(trimethylsilyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretching | 2800 - 3000 | n-Octyl chain, Trimethylsilyl |

| CH₂ Scissoring | ~1450 | n-Octyl chain |

| C-O-Si Stretching | 1000 - 1100 | Silyl ether linkage |

| Si-C Stretching | 600 - 700 | Trimethylsilyl |

Note: The exact positions of the Raman bands for 1-Octanol, 1-(trimethylsilyl)- may vary and require experimental verification.

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Pathway Delineation

Mass spectrometry is an essential analytical technique for the determination of the molecular mass and the elucidation of the structure of 1-Octanol, 1-(trimethylsilyl)- through the analysis of its fragmentation patterns. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures.

The electron ionization (EI) mass spectrum of 1-Octanol, 1-(trimethylsilyl)- provides a wealth of structural information. The molecular ion peak (M⁺), which corresponds to the intact molecule, may be observed, although in many trimethylsilyl ethers of alcohols, it can be weak or absent. nih.gov For 1-Octanol, 1-(trimethylsilyl)-, with a molecular formula of C₁₁H₂₆OSi, the molecular weight is 202.41 g/mol . hmdb.ca

The fragmentation of trimethylsilyl ethers of alcohols is well-characterized and follows predictable pathways. nih.govnih.gov Cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) is a common fragmentation route. nih.gov For 1-Octanol, 1-(trimethylsilyl)-, the most significant fragmentation pathways involve the trimethylsilyl group and the octyl chain.

A prominent feature in the mass spectra of many TMS derivatives is the loss of a methyl group ([M-15]⁺) from the silicon atom. Another characteristic fragmentation is the cleavage of the C-O bond, leading to the formation of the trimethylsilyl ion ([Si(CH₃)₃]⁺) at m/z 73, which is often a base peak or a very abundant ion. A related ion at m/z 75, corresponding to [(CH₃)₂SiOH]⁺, is also frequently observed and can be formed through rearrangement processes. nih.gov

Fragmentation of the alkyl chain also occurs, leading to a series of peaks separated by 14 mass units (CH₂). The cleavage of the bond between the first and second carbon of the octyl chain (α-cleavage relative to the oxygen) results in a significant fragment.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of 1-Octanol, 1-(trimethylsilyl)-

| m/z | Ion Structure / Proposed Fragment | Relative Intensity |

|---|---|---|

| 187 | [M - CH₃]⁺ | Low |

| 117 | [CH₂(CH₂)₅CH=O⁺Si(CH₃)₃] | Moderate |

| 103 | [CH₂=O⁺Si(CH₃)₃] | High |

| 75 | [(CH₃)₂SiOH]⁺ | High |

Data compiled from the NIST WebBook and general fragmentation patterns of TMS ethers. Relative intensities are qualitative and may vary based on instrumental conditions.

The analysis of these characteristic fragment ions allows for the unambiguous identification of 1-Octanol, 1-(trimethylsilyl)- and can be used to distinguish it from its isomers. The specific pattern of fragmentation provides a structural fingerprint that is invaluable in metabolomics and other fields where the identification of silylated compounds is crucial. nih.govnih.gov

Computational Studies and Theoretical Insights on 1 Octanol, 1 Trimethylsilyl Systems

Ab Initio Molecular Orbital Calculations for Reaction Pathway Elucidation

Ab initio molecular orbital calculations are fundamental tools for tracing the energetic landscapes of chemical reactions, allowing for the detailed elucidation of reaction pathways without prior empirical parameterization. nih.govunizar.es These methods are instrumental in identifying transition states, intermediates, and the associated activation energies, which are crucial for understanding reaction mechanisms.

In the context of silyl (B83357) ethers like 1-Octanol (B28484), 1-(trimethylsilyl)-, ab initio calculations can be employed to investigate various reaction pathways, such as their formation via the silylation of alcohols or their subsequent cleavage. For instance, studies on the silylation of alcohols have utilized these methods to explore the step-by-step mechanism, including the role of catalysts and the formation of reactive intermediates. acs.org

A significant area of investigation involves the rearrangement of organosilicon intermediates. Theoretical studies on the thermal rearrangement of species like trimethylsilyl(methyl)silylene have been conducted using MP2 and DFT methods. nih.gov These studies report on the structures and energies of various silicon-containing species along the isomerization pathways, which can account for experimentally observed product ratios. nih.gov While not specific to 1-Octanol, 1-(trimethylsilyl)-, the principles derived from these calculations on the rearrangement of silicon intermediates are applicable to understanding potential side reactions or thermal decomposition pathways of larger silyl ethers.

For example, in the pyrolysis of trimethylsilyl (B98337) methyl phthalate (B1215562), ab initio calculations at the B3LYP/6-31G* level of theory were used to compare two possible dissociation pathways: Si-O bond cleavage versus C-O bond cleavage. The calculations, supported by Natural Bond Orbital (NBO) analysis and Intrinsic Reaction Coordinate (IRC) calculations, revealed that the Si-O bond dissociation pathway has a lower activation energy, making it the more probable route. researchgate.net

Table 1: Representative Ab Initio Calculation Data for a Model Silyl Ether Reaction Pathway

| Parameter | Value (kcal/mol) | Method/Basis Set | Reference |

| Activation Energy (Si-O Cleavage) | 50.38 | B3LYP/6-31G | researchgate.net |

| Activation Energy (C-O Cleavage) | 85.86 | B3LYP/6-31G | researchgate.net |

| Reaction Enthalpy | - | - | - |

| Transition State Geometry | Characterized by a single imaginary frequency | B3LYP/6-31G* | researchgate.net |

| Note: Data presented is for the model reaction of trimethylsilyl methyl phthalate pyrolysis and serves as an illustrative example of the type of information obtained from ab initio calculations. |

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying the electronic structure and reactivity of medium to large-sized molecules like 1-Octanol, 1-(trimethylsilyl)-. researchgate.net DFT methods are used to calculate a wide range of molecular properties, including optimized geometries, electronic energies, dipole moments, and orbital energies (HOMO and LUMO), which are critical for predicting reactivity. researchgate.net

The electronic properties of silyl ethers are of significant interest. For example, DFT calculations have been instrumental in understanding the reactivity of diarylprolinol silyl ether catalysts in stereoselective reactions. rsc.org These studies often involve extensive conformational searches followed by DFT optimizations to identify the most stable conformers and transition states, providing insights into the origins of enantioselectivity. rsc.org

Furthermore, DFT can be used to probe the nature of the Si-O bond, which is central to the chemistry of silyl ethers. Studies on silanol (B1196071) and disiloxane (B77578) have employed various DFT functionals to assess their performance in predicting geometries and energetics. researchgate.net Such investigations reveal that hybrid functionals like B3LYP and B3PW91 often provide results comparable to more computationally expensive methods like MP2. researchgate.net For 1-Octanol, 1-(trimethylsilyl)-, DFT calculations can elucidate the influence of the long alkyl chain on the electronic environment of the silyl ether moiety.

Table 2: Calculated Electronic Properties for a Representative Long-Chain Alkyl Silyl Ether

| Property | Calculated Value | DFT Functional/Basis Set |

| HOMO Energy | -9.5 eV | B3LYP/6-31G |

| LUMO Energy | 1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 11.0 eV | B3LYP/6-31G |

| Dipole Moment | 1.2 D | B3LYP/6-31G |

| Note: These are hypothetical values for a long-chain alkyl trimethylsilyl ether, illustrating the type of data generated by DFT calculations. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of a flexible octyl chain, 1-Octanol, 1-(trimethylsilyl)- can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of such flexible molecules and for studying their interactions with surrounding molecules in solution. mdpi.comresearchgate.netfujitsu.com MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. researchgate.net

Conformational analysis of silyl ethers has been a subject of both experimental and computational studies. For instance, studies on silyloxycyclohexanes have revealed that the conformational preferences of silyl ethers can differ significantly from their alkyl ether counterparts. acs.org These studies, combining X-ray diffraction and molecular mechanics calculations, have shown that factors like 1,3-repulsive steric interactions and attractive steric interactions play a crucial role in determining the axial and equatorial populations of the silyloxy group. acs.org For a long-chain molecule like 1-Octanol, 1-(trimethylsilyl)-, MD simulations can map out the potential energy surface associated with the rotation of various dihedral angles, identifying low-energy conformers and the barriers between them. chemrxiv.orgnih.gov

Table 3: Representative Output from a Molecular Dynamics Simulation of a Flexible Silyl Ether

| Parameter | Description | Illustrative Finding |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed structures over time. | Indicates the stability of the molecule's conformation during the simulation. |

| Dihedral Angle Distribution | Shows the preferred rotational angles of specific bonds in the molecule. | Reveals the most populated conformational states of the octyl chain. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can show the organization of solvent molecules around the silyl ether. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent. | Not applicable for 1-Octanol, 1-(trimethylsilyl)- as a donor, but can analyze interactions if a protic solvent is used. |

| Note: This table provides a conceptual overview of the types of data and insights that can be gained from MD simulations. |

Quantum Chemical Methods for Predicting Spectroscopic Parameters and Validating Experimental Data

Quantum chemical calculations are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate proposed structures or to aid in spectral assignment. mdpi.comnih.gov

For 1-Octanol, 1-(trimethylsilyl)-, predicting the ¹H, ¹³C, and ²⁹Si NMR spectra is of particular interest. DFT-based methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, have proven to be effective in calculating NMR chemical shifts. unifr.ch Studies have shown that even with modest basis sets, accurate predictions of ¹H chemical shifts can be achieved, especially when solvent effects are modeled. unifr.ch For complex molecules, a combination of conformational analysis and subsequent quantum chemical calculations on an ensemble of low-energy conformers is often necessary to obtain accurate, averaged spectroscopic parameters that reflect the dynamic nature of the molecule in solution. nih.govresearchgate.net

The prediction of vibrational spectra (infrared and Raman) is another important application. By calculating the harmonic vibrational frequencies, one can generate a theoretical spectrum that can be compared with the experimental one. This comparison can help in assigning specific vibrational modes to the observed spectral bands. For silyl ethers, this would include the characteristic Si-O-C stretching and bending vibrations.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Trimethylsilyl Ether Moiety

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Method/Basis Set |

| Si-CH ₃ | 1.5 | 1.3 | GIAO-B3LYP/6-31G(d,p) |

| O-C H₂- | 63.8 | 63.5 | GIAO-B3LYP/6-31G(d,p) |

| Note: The presented chemical shifts are representative values for a trimethylsilyl ether group and are intended to illustrate the typical accuracy of such predictions. Experimental values can vary depending on the solvent and other conditions. |

Synthetic Utility and Research Applications of 1 Octanol, 1 Trimethylsilyl Derivatives

Role as Key Synthetic Intermediates in the Construction of Complex Organic Molecules

In the intricate art of constructing complex organic molecules, the temporary masking of reactive functional groups is a cornerstone strategy. 1-Octanol (B28484), 1-(trimethylsilyl)- exemplifies the application of this principle, where the trimethylsilyl (B98337) group serves as a robust protecting group for the primary alcohol, 1-octanol. The silylation of the alcohol allows the long, lipophilic octyl chain to be incorporated into a larger molecular framework while preventing unwanted side reactions of the hydroxyl group.

The stability of silyl (B83357) ethers can be finely tuned by altering the substituents on the silicon atom, which allows chemists to select a group that will survive a specific set of reaction conditions and can be removed selectively. The trimethylsilyl (TMS) group is known for its moderate stability, being readily cleaved by mild acid or fluoride (B91410) ion sources, a property that is crucial for its application in the final stages of a synthesis. organic-chemistry.org This controlled deprotection is a key advantage, ensuring that the hydroxyl group is revealed only when intended.

The utility of silyl ethers as intermediates is well-documented in the synthesis of complex natural products and architecturally sophisticated molecules like bicyclo[2.2.2]octane derivatives. researchgate.netresearchgate.netgoogle.com For instance, silyl enol ethers, which are structurally related to 1-Octanol, 1-(trimethylsilyl)-, participate in powerful carbon-carbon bond-forming reactions such as the Mukaiyama-Michael reaction to build complex cyclic systems. researchgate.netresearchgate.net In syntheses where a long alkyl chain is required, 1-Octanol, 1-(trimethylsilyl)- can serve as a key building block, delivered to the target molecule, with the silyl group removed at a later, strategic point in the synthetic sequence. The synthesis of the natural product (±)-periplanone B, for example, involved trapping an enolate intermediate with trimethylsilyl chloride, followed by a Rubottom oxidation of the resulting silyl enol ether to install a crucial α-hydroxy carbonyl moiety. wikipedia.org

| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | ~1 |

| Triethylsilyl | TES | 64 | ~10-100 |

| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

This table illustrates the relative rates of cleavage, providing a guide to the chemical stability of different silyl ethers. The TMS group is among the most labile, facilitating its removal under very mild conditions.

Precursors for the Generation of Diverse Functionalized Chemical Scaffolds

The utility of 1-Octanol, 1-(trimethylsilyl)- extends beyond its role as a protected alcohol. The silyl ether linkage itself is a functional group that can be directly converted into other functionalities, often without the need for a separate deprotection step. gelest.com This reactivity makes it a valuable precursor for generating a wide array of functionalized chemical scaffolds.

One of the most powerful transformations involving silyl ethers is the Rubottom oxidation. This reaction converts silyl enol ethers into α-hydroxy carbonyl compounds using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction proceeds through an epoxide intermediate, followed by a nih.govau.dk-Brook rearrangement of the silyl group. wikipedia.orgorganic-chemistry.org While this applies to silyl enol ethers, the underlying principle of silyl group migration is a key feature of organosilicon chemistry. An analogous reaction, the aza-Rubottom oxidation, has also been developed to synthesize primary α-aminoketones from silyl enol ethers, highlighting the versatility of these precursors in introducing heteroatoms. nih.govwiley.com

| Starting Material | Reagents | Product Type | Transformation |

| Silyl Enol Ether | m-CPBA; H₃O⁺ | α-Hydroxy Ketone | Rubottom Oxidation alfa-chemistry.comorganic-chemistry.org |

| Silyl Enol Ether | Electrophilic Aminating Reagents | α-Amino Ketone | aza-Rubottom Oxidation nih.gov |

| Alkyl Silyl Ether | R'-CHO, Et₃SiH, FeCl₃ | Alkyl Ether (R-O-R') | Reductive Etherification organic-chemistry.org |

| Alkyl Silyl Ether | Acetic Anhydride, Bi(III) or Cu(II) catalyst | Acetate Ester | Acylation gelest.com |

| Alkyl Silyl Ether | Tosyl Fluoride, DBU | Tosylate Ester | Tosylation organic-chemistry.org |

Applications in the Synthesis of Chiral Compounds and Enantiopure Intermediates

The synthesis of molecules in an enantiomerically pure form is a critical objective in modern chemistry, particularly for the development of pharmaceuticals. nih.govmdpi.com Silyl ethers, and by extension derivatives of 1-Octanol, 1-(trimethylsilyl)-, are deeply integrated into the field of asymmetric synthesis. chiroblock.comsigmaaldrich.com Their utility is twofold: they can act as protecting groups during the construction of chiral molecules, and they can be substrates in stereoselective reactions to create new chiral centers.

A prominent application is the asymmetric Rubottom oxidation, where the use of chiral oxidizing agents, such as Davis's chiral oxaziridines, allows for the conversion of silyl enol ethers into α-hydroxy carbonyl compounds with high enantioselectivity. alfa-chemistry.com This provides a reliable method for accessing valuable chiral building blocks.

More recently, significant research has focused on the catalytic asymmetric synthesis of silyl ethers themselves, creating molecules with silicon-centered chirality (Si-stereogenic centers). nih.govacs.orgnih.govrsc.orgresearchgate.net For instance, rhodium-catalyzed asymmetric hydrosilylation of ketones can produce Si-stereogenic alkoxysilanes in good yields and high enantioselectivities. rsc.org Similarly, organocatalytic methods using imidodiphosphorimidate (IDPi) catalysts have been developed to synthesize tertiary silyl ethers with central chirality on the silicon atom. nih.govacs.orgresearchgate.net These enantiopure silyl ethers are valuable intermediates that can be derivatized into other useful chiral silicon compounds. acs.org

While many examples focus on silyl enol ethers or the creation of Si-stereogenic centers, the fundamental role of 1-Octanol, 1-(trimethylsilyl)- as a protecting group is crucial in syntheses targeting chiral natural products. For example, in the semi-synthesis of the anticancer drug paclitaxel, a key precursor is the chiral C-13 side-chain, which is an enantiopure hydroxy ester. The synthesis of such fragments often relies on the protection of various hydroxyl groups to allow for selective transformations elsewhere in the molecule. nih.gov

| Reaction Type | Substrate Type | Catalyst/Reagent | Key Transformation | Enantiomeric Excess (ee) |

| Asymmetric Hydrosilylation | Ketones, Dihydrosilanes | Chiral Rhodium Complex | Formation of Si-stereogenic alkoxysilanes | Good to Excellent rsc.org |

| Desymmetrization | Symmetrical bis(methallyl)silanes, Phenols | Chiral IDPi Organocatalyst | Formation of Si-stereogenic silyl ethers | Up to 99:1 e.r. researchgate.net |

| Asymmetric α-Hydroxylation | Silyl Enol Ethers | Chiral Oxaziridines (e.g., Davis reagent) | Formation of chiral α-hydroxy ketones | Moderate to Good alfa-chemistry.com |

| Mukaiyama-Michael Reaction | Silyl Enol Ethers, α,β-Unsaturated Aldehydes | Diphenylprolinol Silyl Ether | Formation of chiral bicyclo[2.2.2]octanones | Excellent researchgate.netresearchgate.net |

Development of Novel Organosilicon Reagents and Catalysts in Advanced Organic Synthesis

The unique electronic properties of silicon have enabled the development of a new generation of powerful organosilicon reagents and catalysts, with silyl ethers often serving as key precursors or structural motifs. hbni.ac.inthieme-connect.de Perhaps the most prominent examples are the diarylprolinol silyl ether organocatalysts, often referred to as Hayashi-Jørgensen catalysts. au.dkacs.orgacs.orgnih.govnih.gov

These catalysts, which feature a silyl ether derived from a chiral prolinol derivative, are exceptionally effective in a wide range of enantioselective transformations. nih.gov They operate through multiple activation modes, primarily enamine and iminium-ion catalysis. In enamine catalysis, the catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate, which can then react with various electrophiles. acs.org Conversely, in iminium-ion catalysis, the catalyst activates an α,β-unsaturated aldehyde, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and facilitating conjugate addition of nucleophiles. nih.gov The steric bulk of the diarylprolinol silyl ether catalyst effectively shields one face of the reactive intermediate, directing the incoming reagent to the opposite face and thereby controlling the stereochemical outcome with high precision. acs.orgnih.gov This catalytic system has been successfully applied to the synthesis of complex molecules, including the construction of intricate bicyclo[2.2.2]octane frameworks. researchgate.netresearchgate.net

Beyond this specific class of catalysts, organosilicon compounds are used to generate other novel reagents. For instance, the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used nucleophilic trifluoromethylating agent, and its reactivity is unlocked by activation of the silicon center. thieme-connect.de The development of such reagents is driven by the unique properties of silicon, including the polarity of the Si-C bond and the high affinity of silicon for fluorine and oxygen, which provides the thermodynamic driving force for many of these transformations. hbni.ac.inthieme-connect.de The principles learned from these systems continue to inspire the design of new reagents and catalysts for advanced organic synthesis.

| Reagent/Catalyst Class | Example | Core Structure | Key Application(s) |

| Organocatalysts | Diarylprolinol Silyl Ethers | Chiral prolinol backbone with a silyl ether | Asymmetric Michael additions, Diels-Alder reactions, α-functionalization of aldehydes acs.orgnih.gov |

| Lewis Acids | Chiral Silyl Cations | Silylium ions with chiral substituents | Asymmetric Diels-Alder reactions, Mukaiyama aldol (B89426) reactions |

| Fluorinating Agents | 1-Fluoro-2-pyridone | N-F bond | Electrophilic fluorination (synthesized from 2-(trimethylsiloxy)pyridine) beilstein-journals.org |

| Trifluoromethylating Agents | Ruppert-Prakash Reagent (TMSCF₃) | Trimethylsilyl group | Nucleophilic trifluoromethylation of carbonyls and other electrophiles thieme-connect.de |

Future Research Directions and Emerging Perspectives

Exploration of Sustainable and Green Chemistry Methodologies for Silylation

The traditional synthesis of silyl (B83357) ethers often involves silyl chlorides and stoichiometric amounts of base, which can be inefficient and generate undesirable byproducts. mdpi.com Modern research is increasingly focused on aligning silylation processes with the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Future exploration in this area will likely concentrate on several key strategies:

Catalyst-Free and Solvent-Free Conditions: A significant advancement is the development of catalyst-free silylation methods. For instance, the use of hexamethyldisilazane (B44280) (HMDS) in nitromethane (B149229) has been shown to efficiently silylate a wide range of alcohols at room temperature without any catalyst, offering excellent yields in short reaction times. researchgate.net Similarly, solvent-free approaches, often assisted by microwave irradiation, are gaining traction. mdpi.com These methods not only simplify the reaction setup and workup but also drastically reduce solvent waste. mdpi.comresearchgate.net

Biocatalysis: The use of enzymes as catalysts for silylation represents a frontier in green chemistry. The enzyme silicatein-α (Silα), derived from marine sponges, has demonstrated the ability to catalyze the condensation of alcohols with organosilanols, producing silyl ethers with water as the only byproduct. mdpi.com Although initial studies with 1-octanol (B28484) showed low conversion, the enzyme displayed activity towards other long-chain and chiral alcohols, suggesting that directed evolution of Silα could produce highly efficient and selective biocatalysts for producing compounds like 1-(trimethylsilyl)-1-octanol. open.ac.ukresearchgate.net

Recyclable Heterogeneous Catalysts: To bridge the gap between catalyzed and non-catalyzed systems, research into recyclable solid catalysts is crucial. Materials like H-β zeolite have been used to catalyze the silylation of 1-octanol with HMDS under solvent-free conditions, with the catalyst being easily recovered and reused. umich.edu Other promising systems include sulfonic acid-functionalized nanoporous silica (B1680970) and magnetic nanoparticles, which offer high efficiency and simple, magnetically assisted separation for reuse. researchgate.netresearchgate.net

Table 1: Comparison of Green Silylation Methodologies for Alcohols

| Methodology | Silylating Agent | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free Silylation | Hexamethyldisilazane (HMDS) | Nitromethane (solvent), Room Temp | No catalyst required, mild conditions, high yields. | researchgate.net |

| Microwave-Assisted Synthesis | TBDMS-Cl | DBU/KNO₃, Solvent-Free, 75°C | Rapid reaction times, solvent-free, good for hindered alcohols. | mdpi.com |

| Biocatalysis | Triethylsilanol | Silicatein-α Enzyme | Sustainable catalyst, generates only water as a byproduct, potential for enantioselectivity. | mdpi.comopen.ac.uk |

| Heterogeneous Catalysis | Hexamethyldisilazane (HMDS) | H-β Zeolite, Solvent-Free | Reusable and recyclable catalyst, high product yields, environmentally friendly. | umich.edu |

Development of Highly Selective and Efficient Catalytic Systems for Silylated Alcohol Transformations

Beyond its role as a protected alcohol, the trimethylsilyl (B98337) ether group in 1-(trimethylsilyl)-1-octanol can serve as a reactive handle for further chemical transformations. Future research will focus on developing novel catalytic systems that can selectively activate the C-O or C-H bonds in and around the silylated ether for new synthetic applications.

Selective C-H Functionalization: A groundbreaking area of research involves the transition-metal-catalyzed silylation of remote C-H bonds, directed by an alcohol-derived silyl ether. For example, rhodium-based catalysts have been developed for the intramolecular silylation of alkyl C-H bonds at the δ-position relative to the hydroxyl group. acs.org Applying such a strategy to a precursor of 1-(trimethylsilyl)-1-octanol could enable the selective functionalization of the octyl chain, leading to the synthesis of complex 1,4-diols after oxidation. acs.org

Catalytic Transformation of the Silyl Ether: The direct conversion of silyl ethers into other functional groups under mild conditions is a valuable synthetic tool. Research has shown that trimethyl(octyloxy)silane can be efficiently converted to the corresponding octyl bromide or iodide using N-halosaccharins and triphenylphosphine (B44618) under neutral conditions. sid.ir Future work could expand this concept by developing catalytic systems for direct conversions to other functionalities, such as amines, azides, or thiols, thus avoiding the deprotection/activation sequence.

Enantioselective Silylation: For chiral alcohols, the development of catalysts that can perform enantioselective silylation is a significant goal. While not directly applicable to the achiral 1-octanol, the principles are relevant for the broader class of silylated alcohols. Research has shown that a combination of a chiral Lewis basic catalyst and an achiral co-catalyst can significantly improve the efficiency and enantioselectivity of mono-silylation in diols. nih.gov

Table 2: Emerging Catalytic Transformations for Silylated Alcohols

| Transformation | Catalytic System | Substrate Type | Potential Product from Octanol (B41247) Derivative | Reference |

|---|---|---|---|---|

| Remote C-H Silylation | Rhodium-Xantphos Complex | Tertiary Alcohols | 1,4-Octanediol (after oxidation) | acs.org |

| Conversion to Alkyl Halides | N-Halosaccharin / PPh₃ | Primary Silyl Ethers | 1-Bromooctane or 1-Iodooctane | sid.ir |

| Dehydrogenative Silylation | Ruthenium Molecular Catalyst | Alcohols + Silyl Formates | 1-(Trimethylsilyl)-1-octanol | rsc.org |

| Enantioselective Silylation | Chiral Lewis Base + Achiral Co-catalyst | meso-Diols | Chiral Mono-silylated Diols | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, consistency, and scalability. The synthesis of silyl ethers like 1-(trimethylsilyl)-1-octanol is well-suited for this technological shift.

Flow Chemistry for Silylation: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. Studies have demonstrated that silylation of alcohols can be performed in flow systems with significantly reduced reaction times compared to batch processes. rsc.org For example, the regioselective silylation of a diol was achieved in just 10 minutes in a flow reactor, a significant improvement over batch conditions. rsc.org Applying these principles to the production of 1-(trimethylsilyl)-1-octanol could enable on-demand, high-throughput synthesis.

Automated Synthesis: The integration of flow reactors with automated control systems and in-line analytics (e.g., spectroscopy) can create fully automated synthesis platforms. These platforms can optimize reaction conditions in real-time and allow for the telescoped, multi-step synthesis of complex molecules without intermediate purification steps. The robust and often high-yielding nature of silylation reactions makes them ideal candidates for inclusion in such automated workflows, potentially for creating libraries of silylated compounds for screening or for the continuous production of materials precursors. researchgate.netdntb.gov.ua

Table 3: Comparison of Batch vs. Continuous Flow Silylation

| Parameter | Traditional Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | rsc.org |

| Process Control | Limited (e.g., heating mantles) | Precise (e.g., microreactors, static mixers) | rsc.orgresearchgate.net |

| Scalability | Difficult, potential for exotherms | Straightforward (running longer or numbering-up) | rsc.org |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes | rsc.org |

Potential in Advanced Materials Science and Polymer Chemistry Derivations

While traditionally viewed as a protecting group, the trimethylsilyl group can also be a reactive moiety for polymerization. This opens up avenues for using 1-(trimethylsilyl)-1-octanol and its derivatives as monomers or functional building blocks in materials science.

Precursors for Poly(ether sulfone)s (PES): Silyl ethers of bisphenols have been used in the reversible polycondensation with bis(fluorophenyl) sulfones to create telechelic poly(ether sulfone)s. rsc.org This process relies on the in-situ generation of a phenoxide from the silyl ether. By analogy, a bifunctional derivative of 1-(trimethylsilyl)-1-octanol could be incorporated into such polymer backbones. The long, flexible octyl chain could be used to tune the physical properties of the resulting polymer, such as increasing its solubility in non-polar solvents, lowering its glass transition temperature, or imparting hydrophobic characteristics.

Monomers for Advanced Polymers: The trimethylsilyl group is a key component in various polymerization reactions. For example, vinyltrimethylsilanes are versatile building blocks for synthesizing well-defined oligo(phenylenevinylene)s (PPV), which are important materials in organic electronics. nih.gov It is conceivable that derivatives of 1-(trimethylsilyl)-1-octanol, such as a vinyl-functionalized version, could act as monomers. The octyloxy side chain would enhance the processability and solubility of the resulting conjugated polymers, which is a critical factor for their application in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.